4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid
Description
4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid is a bifunctional organic compound comprising a benzoic acid moiety linked to a substituted furan ring. The furan ring is functionalized with a carboxymethyl group at position 5 and a methyl group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid groups and aromatic π-systems.
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-[5-(carboxymethyl)-4-methylfuran-2-yl]benzoic acid |
InChI |
InChI=1S/C14H12O5/c1-8-6-12(19-11(8)7-13(15)16)9-2-4-10(5-3-9)14(17)18/h2-6H,7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
RUJVUKDMUAJITA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxyl group yields alcohol derivatives .
Scientific Research Applications
4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Implications
- Drug Design: The carboxymethyl and methyl groups on the furan ring in the target compound may optimize solubility and target binding compared to bulkier substituents (e.g., thiazolidinones).
- Material Science : Benzoic acid-furan hybrids are promising for synthesizing conjugated polymers, where substituents like carboxymethyl could enhance conductivity .
Biological Activity
4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with a carboxymethyl group and a benzoic acid moiety, contributing to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
-
Anti-inflammatory Activity :
- Studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- A case study demonstrated that derivatives of benzoic acid can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
-
Antimicrobial Properties :
- The compound's structural features suggest it may possess antimicrobial activity. Research on related furan derivatives has shown effectiveness against various Gram-positive and Gram-negative bacteria .
- A study highlighted the ability of certain furan-based compounds to disrupt bacterial cell membranes, leading to cell death .
-
Anticancer Potential :
- Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. Mechanistic studies revealed that it could activate pathways leading to cell cycle arrest and programmed cell death .
- In vitro experiments with human cancer cell lines demonstrated that this compound could inhibit proliferation and promote apoptosis through mitochondrial-mediated pathways .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Membrane Interaction : Its furan structure allows interaction with bacterial membranes, disrupting their integrity.
- Apoptotic Pathways : Activation of caspases and modulation of proteins involved in apoptosis have been observed in studies involving similar compounds.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX/LOX | |
| Antimicrobial | Membrane disruption | |
| Anticancer | Induction of apoptosis |
Case Study: Anticancer Activity
A recent study focused on the effects of this compound on human esophageal squamous cell carcinoma (KYSE-510). The results indicated that treatment with this compound led to significant G2/M phase arrest and increased apoptosis markers. Flow cytometry analysis confirmed the induction of apoptotic pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a substituted furan derivative with a benzoic acid precursor. Key steps include:
- Alkaline conditions : Use NaOH or K₂CO₃ to promote nucleophilic substitution or ester hydrolysis, as seen in analogous furan-carboxylic acid syntheses .
- Purification : Recrystallization or column chromatography (e.g., silica gel) is critical for isolating high-purity products. For example, highlights the use of NaH in THF for benzyloxy group coupling, which can be adapted for similar intermediates .
- Yield optimization : Adjust stoichiometry, temperature (e.g., 0°C for sensitive intermediates), and solvent polarity (e.g., THF vs. DMF) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., furan methyl at δ ~2.3 ppm, carboxymethyl at δ ~3.9–4.2 ppm). and emphasize integrating DEPT-135 for carbonyl confirmation (δ ~170 ppm for COOH) .
- IR : Sharp peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions). uses ESI-MS for analogous compounds .
Advanced Research Questions
Q. How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound, and what insights can they provide into its reactivity?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying electrophilic/nucleophilic regions (e.g., carboxylate vs. furan methyl). demonstrates ESP visualization for predicting reaction sites .
- Bond Order Analysis : Assess delocalization in the furan-benzoic acid system to explain stability or tautomerism. Multiwfn’s bond order module can quantify conjugation effects .
- Orbital Composition : Analyze HOMO/LUMO localization to predict redox behavior or charge-transfer interactions in catalytic systems .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition in ) under standardized conditions (pH, temperature, solvent) to isolate structural effects from experimental variability .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or benzyloxy variants from and ) to determine if substituent positioning alters activity .
Q. How to design experiments to investigate the potential of this compound as an enzyme inhibitor, considering structural analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., HDACs or kinases). ’s approach with GS143, a benzoic acid-based inhibitor, can guide pose refinement .
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to validate binding residues identified computationally .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
